molecular formula C15H18N2O2 B14367122 2-(Diethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one CAS No. 90062-21-8

2-(Diethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one

Cat. No.: B14367122
CAS No.: 90062-21-8
M. Wt: 258.32 g/mol
InChI Key: XSCSDOBVIVEJFC-UHFFFAOYSA-N
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Description

2-(Diethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazinones This compound is characterized by its unique structure, which includes a diethylamino group, a methyl group, and a phenyl group attached to an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diethylamino-substituted precursor with a phenyl-substituted precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazinone derivatives.

    Substitution: Formation of substituted oxazinone derivatives with new functional groups replacing the diethylamino group.

Scientific Research Applications

2-(Diethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The specific pathways involved can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A related compound with a similar diethylamino group but different structural features.

    2-(Diethylamino)ethyl chloride: Another related compound with a diethylamino group and an ethyl chloride moiety.

    2-(Diethylamino)ethyl methacrylate: A compound used in polymer chemistry with a diethylamino group and a methacrylate moiety.

Uniqueness

2-(Diethylamino)-6-methyl-5-phenyl-4H-1,3-oxazin-4-one is unique due to its specific oxazinone ring structure combined with the diethylamino, methyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90062-21-8

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(diethylamino)-6-methyl-5-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C15H18N2O2/c1-4-17(5-2)15-16-14(18)13(11(3)19-15)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

XSCSDOBVIVEJFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=O)C(=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

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